Desacetylmetipranolol

Catalog No.
S525274
CAS No.
57193-14-3
M.F
C15H26ClNO3
M. Wt
267.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetylmetipranolol

CAS Number

57193-14-3

Product Name

Desacetylmetipranolol

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenol

Molecular Formula

C15H26ClNO3

Molecular Weight

267.36 g/mol

InChI

InChI=1S/C15H25NO3/c1-9(2)16-7-13(17)8-19-14-6-10(3)15(18)12(5)11(14)4/h6,9,13,16-18H,7-8H2,1-5H3

InChI Key

OJWSEZGHGQQXGC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1O)C)C)OCC(CNC(C)C)O

Solubility

Soluble in DMSO

Synonyms

1-(2,3,5-trimethyl-4-hydroxyphenoxy)-3-isopropylamino-2-propanol hydrochloride, deacetylmetipranolol, deacetyltrimepranol, deacetyltrimepranol hydrochloride, desacetylmetipranolol, VUFB 6502

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)OCC(CNC(C)C)O.Cl

Description

The exact mass of the compound Desacetylmetipranolol is 303.1601 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Desacetylmetipranolol is a beta-adrenergic antagonist derived from metipranolol, which is primarily used in the treatment of glaucoma and ocular hypertension. The compound's chemical structure features a trimethylphenyl acetate group linked to an isopropylamino propanol moiety via an ether bond. This structural configuration contributes to its pharmacological properties, particularly its ability to reduce intraocular pressure by decreasing aqueous humor production in the eye .

, primarily involving hydrolysis and metabolic transformations. In biological systems, it rapidly deacetylates to form its active metabolite, which retains pharmacological activity. The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6, which facilitates oxidative transformations that can affect the drug's efficacy and safety profile .

Desacetylmetipranolol exhibits significant biological activity as a non-selective beta-blocker. It binds to both beta-1 and beta-2 adrenergic receptors, inhibiting their action and leading to reduced heart rate and myocardial contractility. In ocular applications, it effectively lowers intraocular pressure by decreasing aqueous humor production and potentially increasing outflow . Despite its activity, it possesses minimal intrinsic sympathomimetic activity and only weak local anesthetic effects .

The synthesis of desacetylmetipranolol typically involves the deacetylation of metipranolol, which can be achieved through various chemical methods. One common approach is enzymatic hydrolysis using specific enzymes that target the ester bond in metipranolol, resulting in the formation of desacetylmetipranolol. Alternative synthetic routes may involve chemical reagents that facilitate the removal of the acetyl group under controlled conditions .

Desacetylmetipranolol is primarily utilized in ophthalmology for the management of glaucoma and elevated intraocular pressure. Its effectiveness in reducing these conditions makes it a valuable therapeutic agent in eye care. Additionally, due to its beta-blocking properties, it may have potential applications in treating cardiovascular conditions, although this is less common compared to its ocular uses .

Studies on desacetylmetipranolol have indicated potential interactions with other medications. For instance, it may enhance the hypotensive effects of other antihypertensive agents and interact with drugs metabolized by CYP2D6, necessitating careful monitoring during co-administration . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Desacetylmetipranolol shares structural and functional similarities with several other beta-blockers. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
PropranololNon-selective beta-blockerWell-studied with extensive clinical use
AtenololCardioselective beta-1 blockerFewer side effects on bronchial tissues
TimololNon-selective beta-blockerCommonly used for glaucoma treatment
LatanoprostProstaglandin analogDifferent mechanism focusing on aqueous humor outflow
BetaxololBeta-1 selectiveLess impact on respiratory function

Desacetylmetipranolol's unique aspect lies in its rapid conversion from metipranolol and its specific application in ocular therapy, differentiating it from other beta-blockers that may not have the same level of efficacy in treating intraocular pressure .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

303.1601

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Desacetylmetipranolol

Dates

Modify: 2024-02-18
1: Sádecká J, Polonský J. Determination of some cardiovascular drugs in serum and urine by capillary isotachophoresis. J Chromatogr A. 1996 May 31;735(1-2):403-8. PubMed PMID: 8767750.
2: Sharma SC, Evans MB, Evans SJ. The enantiomeric separation of metipranolol and desacetylmetipranolol on a cellulose tris-3,5-dimethylphenyl-carbamate chiral stationary phase. J Pharm Biomed Anal. 1995 Feb;13(2):129-37. PubMed PMID: 7766719.
3: Kessler C, Bleckmann H, Kleintges G. Influence of the concentration of metipranolol eye drops on the drug concentration in human aqueous humour. Graefes Arch Clin Exp Ophthalmol. 1991;229(5):487-91. PubMed PMID: 1682222.
4: Kessler C, Bleckmann H, Kleintges G. Influence of the strength, drop size and viscosity of metipranolol eye drops on the concentration of the substance in human aqueous humour. Graefes Arch Clin Exp Ophthalmol. 1991;229(5):452-6. PubMed PMID: 1682221.
5: Tkaczyková M, Safarík L. High-performance liquid chromatography of deacetylmetipranolol in plasma. J Pharm Biomed Anal. 1989;7(12):1805-10. PubMed PMID: 2577449.
6: Tkaczyková M, Safarík L, Flegel M. [Determination of desacetylmetipranolol in blood using high performance liquid chromatography with electrochemical detection]. Cesk Farm. 1988 Sep;37(7):312-4. Czech. PubMed PMID: 2904305.
7: Peterková M, Matousová O, Rejholec V. [Densitometric determination of desacetylmetipranolol in blood plasma]. Cesk Farm. 1986 Dec;35(10):456-7. Czech. PubMed PMID: 2880671.
8: Garraffo R, Lapalus P. Determination of metipranolol and desacetylmetipranolol in aqueous humor of rabbit eye by gas chromatography with electron-capture detection. J Chromatogr. 1986 Nov 28;383(1):201-5. PubMed PMID: 2880856.
9: Vidal E, Guigues M, Balansard G, Elias R. Determination of ophthalmic therapeutic metipranolol and its degradation product by reversed-phase high-performance liquid chromatography. J Chromatogr. 1985 Nov 27;348(1):304-8. PubMed PMID: 2868022.
10: Endele R, Senn M, Abshagen U. Determination of deacetylmetipranolol in body fluids by gas chromatography--chemical-ionization mass spectrometry. J Chromatogr. 1982 Jan 8;227(1):187-92. PubMed PMID: 6120177.

Explore Compound Types